![molecular formula C12H12N4O4 B2718264 (2-Methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate CAS No. 1707587-03-8](/img/structure/B2718264.png)
(2-Methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate
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Description
Scientific Research Applications
Molecular Structure and Synthesis Studies
Crystal and Molecular Structure Analysis
A study conducted by Richter et al. (2023) explored the crystal and molecular structures of a compound obtained as a side product during the synthesis of an antitubercular agent. This research highlights the importance of understanding molecular structures for the development of pharmaceutical agents (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Large-Scale Synthesis of Pyrimidine Derivatives
Morgentin et al. (2009) described an efficient methodology for synthesizing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. Their strategy provides a high-yielding route for large-scale synthesis, showcasing the compound's utility in accessing heterocyclic analogs (Morgentin, Jung, Lamorlette, Maudet, Ménard, Plé, Pasquet, & Renaud, 2009).
Chemical Reactions and Catalysis
Metal/Organo Relay Catalysis
Galenko et al. (2015) demonstrated a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction. This synthesis pathway underscores the compound's role in facilitating complex chemical transformations (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Antiviral Research
Development of Antiviral Agents
Research on 2,4-diamino-6-hydroxypyrimidines substituted at position 5 has led to the discovery of compounds with significant antiretroviral activity. These findings are critical for developing therapies against retroviruses, including human immunodeficiency virus (HIV) (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Pharmacological and Herbicidal Applications
Herbicidal Compound Synthesis
Chen et al. (2009) focused on the synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as an acetohydroxyacid synthase inhibitor. Their work contributes to the development of new herbicides with improved degradation rates in soil, demonstrating the compound's potential in agricultural applications (Chen, Lv, Ji, Chen, Xu, Niu, Xi, & Yang, 2009).
properties
IUPAC Name |
(2-methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-18-11-13-3-8(4-14-11)7-20-10(17)9-5-15-12(19-2)16-6-9/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYBKKSZCLWGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)COC(=O)C2=CN=C(N=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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